molecular formula C15H25N3O B10859846 Caproxamine CAS No. 24047-16-3

Caproxamine

Cat. No.: B10859846
CAS No.: 24047-16-3
M. Wt: 263.38 g/mol
InChI Key: ZIWQJHATUBOOFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Caproxamine can be synthesized through a series of chemical reactions involving the formation of an oxime derivative. The synthetic route typically involves the reaction of 1-hexanone with 3-amino-4-methylphenyl to form the intermediate compound, which is then reacted with 2-aminoethanol to yield this compound . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Caproxamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Substitution reactions often involve and .

Major Products Formed

The major products formed from these reactions include various oxides, amine derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Caproxamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caproxamine is unique among these compounds due to its specific chemical structure, which includes a hexanimidoyl group and a methylaniline moiety. This structure contributes to its distinct pharmacological profile and its efficacy as an antidepressant .

Properties

CAS No.

24047-16-3

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

5-[N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline

InChI

InChI=1S/C15H25N3O/c1-3-4-5-6-15(18-19-10-9-16)13-8-7-12(2)14(17)11-13/h7-8,11H,3-6,9-10,16-17H2,1-2H3

InChI Key

ZIWQJHATUBOOFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=NOCCN)C1=CC(=C(C=C1)C)N

Origin of Product

United States

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